3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid
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Overview
Description
3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as iodine, methoxy, nitrobenzyl, and acridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid involves multiple steps, including nitration, iodination, and coupling reactions. The process typically starts with the nitration of a suitable aromatic precursor, followed by iodination to introduce the iodine atom. The methoxy and nitrobenzyl groups are then introduced through etherification and benzylation reactions, respectively. The final step involves the coupling of the acridine derivative with the propanoic acid moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The iodine atom can be replaced by other functional groups through substitution reactions.
Substitution: The methoxy and nitrobenzyl groups can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can result in various substituted derivatives.
Scientific Research Applications
3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitrobenzyl group may interact with cellular proteins, while the acridine derivative can intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C34H37IN2O8 |
---|---|
Molecular Weight |
728.6 g/mol |
IUPAC Name |
3-[9-[3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]propanoic acid |
InChI |
InChI=1S/C34H37IN2O8/c1-33(2)14-23-30(25(38)16-33)29(31-24(36(23)11-10-28(40)41)15-34(3,4)17-26(31)39)20-12-22(35)32(27(13-20)44-5)45-18-19-6-8-21(9-7-19)37(42)43/h6-9,12-13,29H,10-11,14-18H2,1-5H3,(H,40,41) |
InChI Key |
DSEHSEDRLKLKIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2CCC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)I)OCC5=CC=C(C=C5)[N+](=O)[O-])OC)C(=O)C1)C |
Origin of Product |
United States |
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